(2,6-Diaminopyridin-3-yl)(phenyl)methanone
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Overview
Description
(2,6-Diaminopyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol . This compound is characterized by a pyridine ring substituted with two amino groups at positions 2 and 6, and a phenyl group attached to a methanone moiety at position 3. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diaminopyridin-3-yl)(phenyl)methanone typically involves the reaction of 2,6-diaminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diaminopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine in solvents like dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as (2,6-Diaminopyridin-3-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2,6-Diaminopyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (2,6-Diaminopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with an imidazole ring instead of a pyridine ring.
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Contains an indole and quinoxaline moiety, offering different electronic properties.
Various indole derivatives: Share the aromatic core but differ in functional groups and substitution patterns
Uniqueness
(2,6-Diaminopyridin-3-yl)(phenyl)methanone is unique due to the presence of two amino groups on the pyridine ring, which allows for versatile chemical modifications and interactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2,6-diaminopyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H11N3O/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H4,13,14,15) |
InChI Key |
CUQWNLDNYKQYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)N)N |
Origin of Product |
United States |
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